1-Benzyl-3-chloro-5-methyl-1H-pyrazole
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Overview
Description
1-Benzyl-3-chloro-5-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family It is characterized by a pyrazole ring substituted with a benzyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylhydrazine with 3-chloro-2-methylpropenal under acidic conditions can yield the desired pyrazole derivative. Another method involves the use of 1,3-dicarbonyl compounds and hydrazine derivatives, followed by chlorination and benzylation steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-chloro-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying various biological processes and pathways, particularly those involving pyrazole derivatives
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes such as inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Benzyl-3-chloro-5-phenyl-1H-pyrazole
- 1-Benzyl-3-chloro-5-ethyl-1H-pyrazole
- 1-Benzyl-3-chloro-5-isopropyl-1H-pyrazole
Comparison: 1-Benzyl-3-chloro-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
861585-73-1 |
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Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-benzyl-3-chloro-5-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
CRBHPOOJODVVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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